molecular formula C16H17NO5S2 B15033696 Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate

Cat. No.: B15033696
M. Wt: 367.4 g/mol
InChI Key: HDUZFQLJCUEMDS-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a substituted thiophene derivative featuring a thiophene core functionalized with two ethoxycarbonyl groups, a methyl group, and a thien-2-ylcarbonylamino substituent. Thiophene-based compounds are widely studied for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This compound’s structural complexity arises from its dual ester groups and the incorporation of a thienylcarbonyl moiety, which may enhance its binding affinity to biological targets through hydrogen bonding and hydrophobic interactions .

The thien-2-ylcarbonyl group introduces additional aromaticity and electronic effects, which could influence solubility, metabolic stability, and target engagement compared to simpler acyl substituents .

Properties

Molecular Formula

C16H17NO5S2

Molecular Weight

367.4 g/mol

IUPAC Name

diethyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate

InChI

InChI=1S/C16H17NO5S2/c1-4-21-15(19)11-9(3)12(16(20)22-5-2)24-14(11)17-13(18)10-7-6-8-23-10/h6-8H,4-5H2,1-3H3,(H,17,18)

InChI Key

HDUZFQLJCUEMDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thien-2-ylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate, along with their biological and physicochemical properties:

Compound Name Substituent (R) Molecular Weight (g/mol) Binding Energy (kcal/mol) Hydrogen Bonds Key Applications/Findings References
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate CF₃CO- 408.3 -5.7 2 (ASN236, ARG199) High binding affinity to AvrRps4; comparable to ampicillin (-5.8 kcal/mol) .
2,4-Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate PhOCO- 377.4 N/A N/A Commercial availability; used in material science and synthetic chemistry .
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate NH₂- 269.3 N/A N/A Intermediate in synthesizing bioactive thiophenes; no direct docking data .
Diethyl 5-{[(4-chloro-3-methyl-oxazol-5-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate Cl-C₃H₂N₂O-CO- 400.8 N/A N/A Specialty chemical with potential antimicrobial applications (theoretical) .

Key Comparisons

Substituent Effects on Binding Affinity

  • The trifluoroacetyl analog (CF₃CO-) exhibits strong binding (-5.7 kcal/mol) to AvrRps4, likely due to electron-withdrawing effects enhancing hydrogen bonding with ASN236 and ARG199 .
  • The thien-2-ylcarbonyl group (C₄H₃S-CO-) in the target compound may offer similar or superior binding via π-π stacking with aromatic residues, though experimental validation is lacking.

Bioactivity and Applications Trifluoroacetyl and phenoxycarbonyl derivatives are prioritized in antimicrobial studies due to their balanced LogP values (2–3) and compliance with Lipinski’s rule . Amino-substituted analogs (e.g., NH₂-) serve as synthetic intermediates but lack direct bioactivity data .

Synthetic Accessibility Thiophene dicarboxylates are typically synthesized via palladium-catalyzed cross-coupling or cyclization reactions, as seen in substituted dibromo-hexylthiophenes . The thien-2-ylcarbonylamino group may require specialized coupling agents (e.g., EDCI/HOBt) for amide bond formation, increasing synthetic complexity compared to trifluoroacetyl derivatives .

Biological Activity

Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate is a synthetic compound of interest due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, including antimicrobial, cytotoxic, and herbicidal activities.

Chemical Structure

This compound can be represented by the following chemical structure:

C15H15NO4S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_4\text{S}

Biological Activity Overview

  • Antimicrobial Activity
    • The compound has been evaluated for its antimicrobial properties against various pathogenic bacteria and fungi. Preliminary studies indicate that it exhibits moderate activity against several strains, including Pseudomonas aeruginosa and Escherichia coli .
    • In a study assessing the structure-activity relationship (SAR), derivatives of thiophene compounds demonstrated significant antimicrobial effects, suggesting that modifications in the thienyl carbonyl group could enhance activity .
  • Cytotoxicity
    • Cytotoxic effects have been investigated using MTT assays on human cell lines such as HaCat and Balb/c 3T3 cells. Results showed that some derivatives of the compound exhibited promising cytotoxicity profiles, with IC50 values indicating effective inhibition of cell proliferation .
    • The compound's interaction with cellular targets was analyzed through molecular docking studies, revealing strong binding affinities to DNA gyrase, which is critical for bacterial DNA replication .
  • Herbicidal Activity
    • The compound has been reported to possess herbicidal properties, particularly against specific weed species. Studies indicated that it could inhibit plant growth by disrupting metabolic processes . The mechanism of action appears to involve interference with amino acid biosynthesis pathways in plants.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialPseudomonas aeruginosa, E. coliModerate activity with MIC values around 0.21 μM
CytotoxicityHaCat, Balb/c 3T3 cellsPromising cytotoxic effects observed
HerbicidalVarious weed speciesSignificant inhibition of growth

Detailed Research Findings

  • Antimicrobial Studies : In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 0.21 μM against E. coli, indicating strong potential as an antimicrobial agent .
  • Cytotoxic Mechanism : Molecular docking studies provided insights into the binding interactions between the compound and target proteins such as DNA gyrase. The compound formed multiple hydrogen bonds with critical amino acid residues, enhancing its potential as an antibacterial agent .
  • Herbicidal Mechanism : The herbicidal activity was attributed to the disruption of amino acid synthesis pathways in plants, which is crucial for their growth and development . This makes the compound a candidate for further research in agricultural applications.

Q & A

Basic: What synthetic routes are recommended for preparing Diethyl 3-methyl-5-[(thien-2-ylcarbonyl)amino]thiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via modified Fiesselmann thiophene synthesis, which involves cyclization of β-mercapto anion intermediates with nitrile-containing precursors. Key steps include:

  • In situ generation of α-mercaptoketone anions using piperidine and dithiocarbonates (e.g., O-ethyl dithiocarbonate derivatives) .
  • Thermal cyclization with β-chloro-aryl cinnamonitriles to form the thiophene core.
    Optimization Tips:
  • Adjust reaction time (16–72 hours) and temperature (room temperature to reflux) to minimize byproducts.
  • Monitor intermediates via thin-layer chromatography (TLC) and purify using column chromatography .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray crystallography : Use Bruker Kappa APEXII CCD diffractometers for single-crystal analysis. Refinement via SHELXL (R factor < 0.065) to resolve hydrogen bonding (N–H⋯O, C–H⋯O) and planar conformations .
  • Spectroscopy : Employ 1^1H/13^13C NMR to confirm ester groups and thiophene substitution patterns. FT-IR for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N–H, ~3300 cm1^{-1}) validation .

Advanced: How can researchers resolve discrepancies in crystallographic data during refinement?

Methodological Answer:

  • Software Tools : Use SHELXL for small-molecule refinement. For high-resolution data, apply twin refinement or anisotropic displacement parameters.
  • Validation : Cross-check residual electron density maps for missed hydrogen bonds or disorder. Compare with ORTEP-3-generated models to visualize atomic displacement .
  • Case Study : In related thiophenes, planar deviations >0.055 Å indicated torsional strain, resolved via constrained refinement .

Advanced: What computational strategies predict the biological activity of thiophene-based derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets like tubulin (PDB ID: 1SA0) or RORY nuclear receptors. Focus on thiophene-amide motifs for hydrogen bonding .
  • QSAR Models : Correlate substituent effects (e.g., methyl or thienyl groups) with anti-proliferative IC50_{50} values. Validate using leave-one-out cross-validation .

Advanced: How should conflicting data from anti-proliferative assays be analyzed?

Methodological Answer:

  • Assay Reproducibility : Test across multiple cell lines (e.g., MCF-7, HeLa) to distinguish cell-specific effects.
  • Data Normalization : Use positive controls (e.g., monastrol) to calibrate tubulin inhibition thresholds.
  • Contradiction Resolution : If IC50_{50} varies >50%, re-evaluate purity (HPLC >95%) or solubility (DMSO stock stability) .

Advanced: What strategies are effective for modifying the thiophene core to enhance bioactivity?

Methodological Answer:

  • Substituent Engineering : Replace thien-2-ylcarbonyl with 3,4,5-trimethoxybenzoyl to improve tubulin binding .
  • Ester Hydrolysis : Convert diethyl esters to carboxylates for increased polarity and membrane permeability .
  • Validation : Synthesize analogs (e.g., dimethyl or tert-butyl esters) and compare via SPR binding assays .

Basic: How can researchers ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Stoichiometric Precision : Use equimolar ratios of precursors (e.g., benzoylisothiocyanate:thiophene = 1:1) .
  • Purification : Isolate via recrystallization (ethanol/water) or silica gel chromatography (hexane:ethyl acetate gradient).
  • Documentation : Report crystal data (space group, unit cell parameters) and refinement details for cross-lab validation .

Advanced: What analytical methods detect and quantify synthetic byproducts or degradation products?

Methodological Answer:

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate byproducts (e.g., uncyclized intermediates).
  • TGA/DSC : Monitor thermal degradation (>200°C) to identify unstable ester or amide groups .
  • Case Study : In related compounds, ethyl ester hydrolysis generated carboxylic acid byproducts, detectable via 13^13C NMR .

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